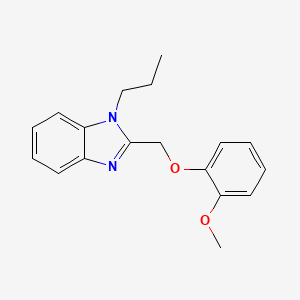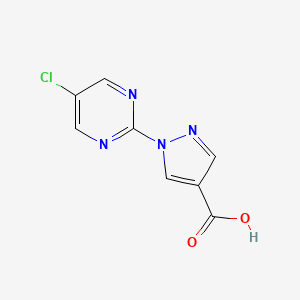
2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole, also known as Praziquantel, is a drug used to treat parasitic infections in both humans and animals. It is widely used to treat schistosomiasis, a disease caused by a parasitic worm that affects millions of people worldwide. This drug works by disrupting the parasite's ability to maintain its integrity and causing it to disintegrate.
Aplicaciones Científicas De Investigación
Antifungal Activity
The antifungal properties of alkylated phenol and methoxytoluene derivatives, including compounds structurally related to 2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole, have been explored. These compounds, when oxidized to the corresponding 1,4-benzoquinones, demonstrate potent antifungal activity. Notably, some derivatives have shown greater efficacy than ketoconazole, a commercially available antifungal agent, against various soil fungi, highlighting their potential as antifungal agents (Bernini et al., 2006).
Antimicrobial Activity
The synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including 2-(Phenoxymethyl)-1H-benzimidazole, has been explored for antimicrobial properties. These derivatives have shown significant activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. This highlights the compound's potential in developing new antimicrobial agents (Salahuddin et al., 2017).
Luminescent Materials
Research into benzimidazole-based ligands, including those related to 2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole, has led to the development of luminescent materials. For instance, the transformation of a luminescent benzimidazole-based Yb3 cluster into a one-dimensional coordination polymer has been studied, which is important for the development of new luminescent materials with potential applications in sensing, imaging, and optoelectronic devices (Yang et al., 2010).
Chemosensors for Metal Ions
Compounds based on 2-benzimidazole, such as 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, have been developed as chemosensors for the selective detection of metal ions, specifically Zn2+. These sensors exhibit significant fluorescence enhancement upon binding with Zn2+, demonstrating their potential as selective and sensitive tools for metal ion detection in environmental and biological samples (Dey et al., 2016).
Vasodilating Activity
The vasodilating effects of 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings have been investigated, with certain derivatives showing potent vasorelaxant properties. This research suggests the potential of these compounds in developing treatments for vascular diseases and hypertension (Estrada-Soto et al., 2006).
Propiedades
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHUEXHIXASTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326367 |
Source


|
| Record name | 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640969 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole | |
CAS RN |
612049-72-6 |
Source


|
| Record name | 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)

![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2688601.png)
![3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2688602.png)
![N-1,3-benzodioxol-5-yl-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2688603.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)
![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)


![2-Chloro-1-[(2S,6R)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B2688615.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)
![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)